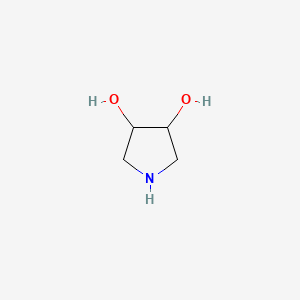

Pyrrolidine-3,4-diol

Overview

Description

Synthesis Analysis

The synthesis of pyrrolidine derivatives is a topic of interest in several papers. For instance, efficient conditions for the synthesis of tetra-, penta-, and hexa-substituted derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole were developed using a novel one-pot reaction among aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, various approaches to the synthesis of 1,4-dihydropyrrolo[3,2-b]pyrroles and their π-expanded analogues have been summarized, including two- and three-step reaction sequences . The synthesis of pyrrolidine-2,4-diones, which are analogues of amino acids, has been presented with a focus on N-acylated, O-alkylated pyrrolin-2-ones . Moreover, a formal [4+1] approach to pyrrolidines from unactivated terminal alkenes and nitrene sources has been developed, providing a rapid construction of various pyrrolidine-containing structures .

Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is closely related to their synthesis and properties. The crystal structure of a 3,4-disubstituted pyrrole derivative was determined, showcasing the potential for pyrrolidine analogues to be substituted with distinct groups . The molecular mechanics calculations suggest that dipeptide analogues containing pyrrolin-2-ones adopt a linear, extended conformation .

Chemical Reactions Analysis

The reactivity of pyrrolidine derivatives has been explored, with a focus on electrophilic aromatic substitution . The synthesis of indolo[3,2-b]indole derivatives has also been investigated, which are ladder-type heteroacenes related to pyrrolidine structures . The N-heterocyclic carbene-catalyzed atroposelective synthesis of pyrrolo[3,4-b]pyridines with configurationally stable C-N axial chirality has been achieved, indicating the potential for creating chiral pyrrolidine derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives are diverse. The tetraaryl derivatives of 1,4-dihydropyrrolo[3,2-b]pyrrole displayed strong blue fluorescence and exhibited moderate to large Stokes shifts, as well as high quantum yields of fluorescence . The parent 1,4-dihydro-pyrrolo[3,2-b]pyrroles and their derivatives possess strong violet, blue, or green fluorescence both in solution and in the solid state . Pyrrolo[3,4-c]pyridine derivatives have been found to be fluorescent in various solvents with emission maxima in the blue-green region of the spectrum . The biological activity of pyrrolo[3,4-c]pyridine derivatives has been studied, with findings indicating potential applications in treating diseases of the nervous and immune systems, as well as antidiabetic, antimycobacterial, antiviral, and antitumor activities .

Scientific Research Applications

Anticancer Properties

Pyrrolidine-3,4-diol derivatives have shown promise in inhibiting the growth of human tumor cells, particularly glioblastoma and melanoma cells. Functionalized pyrrolidines were found to be potent and selective inhibitors, with some derivatives displaying high efficacy in inhibiting tumor growth while being less effective on healthy cells (Fiaux et al., 2005), (Fiaux et al., 2006). Additionally, novel pyrrolidine 3,4-diol derivatives have been synthesized and evaluated for anticancer activity, particularly against pancreatic cancer cell lines (Steimer et al., 2014).

Glycosidase Inhibition

This compound derivatives have been tested for their ability to inhibit various glycosidases. Certain derivatives were found to be effective inhibitors of α-mannosidase from jack bean, with potential implications in various biological processes (Popowycz et al., 2004).

Enzyme Inhibition for HIV Treatment

Some 3,4-disubstituted pyrrolidines, originally designed to inhibit HIV-1 protease, have been evaluated as inhibitors against HTLV-1 protease. One compound in this series demonstrated significant potency, representing a promising nonpeptidic inhibitor for HTLV-1 PR (Kuhnert et al., 2015).

Anti-inflammatory and Analgesic Agents

A series of pyrrolidin-2-ones, which includes pyrrolidine derivatives, were synthesized and evaluated for their potential as anti-inflammatory and analgesic agents. Some of these compounds showed dual inhibitory activity and possessed anti-inflammatory activities comparable to existing drugs, but with reduced side effects (Ikuta et al., 1987).

Organic Synthesis and Catalysis

Pyrrolidine derivatives are important in organic synthesis and can act as ligands in metal catalysis. A method for accessing poly-heterocyclic pyrrolidines from simple unactivated alkenes has been developed, indicating their significance in this field (Otero-Fraga et al., 2017).

Mechanism of Action

Target of Action

Pyrrolidine-3,4-diol primarily targets the purine nucleoside phosphorylases . These enzymes catalyze the phosphorolytic breakdown of the N-glycosidic bond in the beta- (deoxy)ribonucleoside molecules, leading to the formation of the corresponding free purine bases and pentose-1-phosphate .

Mode of Action

The compound interacts with its targets by binding to the active site of the enzyme, where it inhibits the enzyme’s activity . This interaction results in the disruption of the normal biochemical processes that these enzymes are involved in .

Biochemical Pathways

The inhibition of purine nucleoside phosphorylases by this compound affects the purine metabolism pathway . This disruption can lead to a decrease in the production of purine bases and pentose-1-phosphate, which are essential for various cellular functions .

Pharmacokinetics

It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific biochemical pathways it affects. For instance, the inhibition of purine nucleoside phosphorylases can lead to a decrease in the production of purine bases and pentose-1-phosphate, which can affect various cellular functions .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins . Additionally, the compound’s action can be affected by the specific cellular environment in which it is present .

Safety and Hazards

When handling Pyrrolidine-3,4-diol, it’s advised to wear personal protective equipment/face protection and ensure adequate ventilation . It should not get in eyes, on skin, or on clothing. Ingestion and inhalation should be avoided, as well as dust formation . The containers should be kept tightly closed in a dry, cool, and well-ventilated place .

Future Directions

Pyrrolidine alkaloids can be some of the best sources of pharmacologically active lead compounds . This group of compounds has not been fully investigated, although numerous important alkaloids of this class have been recognized for their promising biological effects . Therefore, there is a potential for future research in this area.

Biochemical Analysis

Biochemical Properties

Pyrrolidine-3,4-diol has been found to interact with various enzymes and proteins in biochemical reactions . For instance, it has been shown to interact with retinoic acid-related orphan receptor γ (RORγt), a splice variant of the nuclear hormone receptor subfamily RORγ involved in autoimmune diseases . The cis-configuration of the substituents in positions 3 and 4 of the pyrrolidine ring was preferred over the trans orientation .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It has been shown to inhibit cellular enzymes involved in nucleotide biosynthesis, block the growth of cancer cells by interfering with DNA replication, and limit viral infection by inhibiting HIV reverse transcriptase .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to enter cells, to be bioactivated to nucleoside triphosphates, and to inhibit DNA polymerases, eliciting premature chain termination . It has also been shown to interact with enantioselective proteins due to the different spatial orientation of substituents .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been studied . It has been found that the newly synthesized nucleoside analogs showed limited biological activity, probably as a result of their poor cellular uptake and their inefficient bioactivation to the corresponding nucleoside monophosphates .

Dosage Effects in Animal Models

For instance, bgugaine and irniine are known to cause renal injuries, whereas nicotine and cocaine have been confirmed to cause neurotoxicity in experimental animals .

Metabolic Pathways

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis .

Transport and Distribution

It has been found that a phosphoramidate prodrug had improved cell permeability and was metabolized to the nucleoside monophosphate form in human cells .

Subcellular Localization

It is known that pyrrolidine derivatives can inhibit cellular enzymes involved in nucleotide biosynthesis, which suggests that they may be localized in the cytoplasm where these enzymes are typically found .

properties

IUPAC Name |

pyrrolidine-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c6-3-1-5-2-4(3)7/h3-7H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCZPOYAMKJFOLA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light yellow liquid with an ammoniacal odor; [CAMEO] | |

| Record name | Diaminopolypropylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/13710 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS RN |

9046-10-0, 473541-96-7 | |

| Record name | Poly[oxy(methyl-1,2-ethanediyl)], .alpha.-(2-aminomethylethyl)-.omega.-(2-aminomethylethoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Reaction products of di-, tri- and tetra-propoxylated propane-1,2-diol with ammonia | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.746 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Reaction products of propane-1,2-diol, propoxylated by amination of the terminal hydroxyl groups | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | pyrrolidine-3,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

ANone: Pyrrolidine-3,4-diol derivatives primarily target glycosidases, a class of enzymes involved in the breakdown of carbohydrates. These compounds often mimic the structure of the sugar moiety that binds to the enzyme's active site. This structural similarity allows the this compound derivative to competitively inhibit the enzyme, preventing it from binding to its natural substrate.

ANone: This question asks specifically about the unsubstituted this compound, which is a core structure and not the focus of the provided papers. The research primarily focuses on derivatives of this compound. Providing information solely on the unsubstituted molecule would be misleading and inaccurate in this context.

ANone: The provided research primarily focuses on the synthesis and biological activity of these compounds. While stability is a crucial aspect for drug development, the papers lack detailed investigations into the material compatibility and stability of these derivatives under various conditions.

ANone: The research primarily focuses on this compound derivatives as enzyme inhibitors rather than catalysts. These compounds are designed to bind to and block the activity of specific enzymes, like glycosidases, rather than catalyze chemical reactions. Therefore, their applications lie in the realm of therapeutic development, particularly as potential anticancer and antiviral agents.

ANone: While computational chemistry plays a significant role in drug discovery, the provided research articles primarily focus on the synthesis and biological evaluation of these compounds. There's limited information regarding the use of computational techniques like simulations, calculations, or QSAR models specifically for this compound derivatives.

A: Structure-activity relationship (SAR) studies are crucial for understanding how modifications to the this compound scaffold impact its biological activity. Research indicates that the configuration of the pyrrolidine ring significantly affects glycosidase inhibition. For instance, derivatives with the (2R,3R,4S)-configuration tend to be more potent inhibitors of α-mannosidases than their (2S,3R,4S)-counterparts. [, ] This suggests that mimicking the configuration of α-D-mannosides is crucial for effective α-mannosidase inhibition.

A: The synthesis and characterization of this compound derivatives heavily rely on standard organic chemistry techniques. Researchers commonly employ nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry (MS) to confirm the structure and purity of synthesized compounds. [, , , , ] Additionally, enzymatic assays are frequently used to evaluate the inhibitory activity of these compounds against various glycosidases. [, , , , ]

ANone: Research on pyrrolidine-3,4-diols and related iminosugars has progressed significantly, driven by their potential therapeutic applications. Key milestones include:

- Structure-activity relationship studies: Understanding how different structural modifications affect the potency and selectivity of these compounds against various glycosidases has been crucial for guiding the design of more effective inhibitors. [, , , ]

- Development of potent and selective inhibitors: The identification of derivatives with nanomolar potency and high selectivity for specific glycosidases, such as α-mannosidases, represents a significant step toward potential therapeutic development. [, , ]

- Exploration of anticancer activity: Research demonstrating the ability of certain this compound derivatives to inhibit the growth of cancer cells in vitro highlights their potential as anticancer agents. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Butanoic acid, 3-oxo-, 2-[4-(diphenylmethyl)-1-piperazinyl]ethyl ester](/img/structure/B3030362.png)